1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea
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Description
1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C19H22ClN7O and its molecular weight is 399.88. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Anticancer Properties
Compounds similar to 1-(3-chlorophenyl)-3-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)amino)ethyl)urea have been explored for their potential in antimicrobial and anticancer applications. For instance, a study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives showing promising anticancer activity, surpassing that of the reference drug doxorubicin, and exhibited significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).
CNS Depressant and Anticonvulsant Effects
Another study, conducted by Butler, Wise, and Dewald (1984), highlighted the central nervous system depressant activities of similar compounds, including potential anticonvulsant properties and antipsychotic effects (Butler, Wise, & Dewald, 1984).
Synthesis and Evaluation of Derivatives
Metwally, Abdelrazek, and Eldaly (2016) conducted research on new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, evaluating their anticancer activity. This study is relevant as it provides insights into the synthesis process and potential applications of such compounds in cancer research (Metwally, Abdelrazek, & Eldaly, 2016).
Recyclization Studies
Research by Dyachenko, Chernega, and Garasevich (2005) focused on the recyclization of similar compounds, revealing intricate chemical processes that could be vital for further pharmaceutical developments (Dyachenko, Chernega, & Garasevich, 2005).
Theoretical Studies on Pyranopyrazoles
Al-Amiery et al. (2012) conducted theoretical studies on pyranopyrazoles, providing crucial information on the molecular structure and characteristics, which is fundamental for understanding the chemical behavior and potential applications of such compounds (Al-Amiery et al., 2012).
Synthesis of New Derivatives
Fadda et al. (2012) explored the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, which demonstrates the chemical versatility and potential for generating various pharmacologically active compounds (Fadda et al., 2012).
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-12-9-13(2)27(26-12)18-11-17(23-14(3)24-18)21-7-8-22-19(28)25-16-6-4-5-15(20)10-16/h4-6,9-11H,7-8H2,1-3H3,(H,21,23,24)(H2,22,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHDFVSZXASBQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)NCCNC(=O)NC3=CC(=CC=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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